molecular formula C15H27NO3 B12538707 N-(2,6-Dimethylhept-2-enoyl)-L-leucine CAS No. 663923-54-4

N-(2,6-Dimethylhept-2-enoyl)-L-leucine

Cat. No.: B12538707
CAS No.: 663923-54-4
M. Wt: 269.38 g/mol
InChI Key: CPYPNCAUCYDFEL-ZDUSSCGKSA-N
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Description

N-(2,6-Dimethylhept-2-enoyl)-L-leucine is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a leucine moiety attached to a dimethylheptenoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylhept-2-enoyl)-L-leucine typically involves the reaction of L-leucine with 2,6-dimethylhept-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylhept-2-enoyl)-L-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the dimethylheptenoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino acid derivatives with different functional groups.

Scientific Research Applications

N-(2,6-Dimethylhept-2-enoyl)-L-leucine has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2,6-Dimethylhept-2-enoyl)-L-leucine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylhept-2-enoyl)-L-valine
  • N-(2,6-Dimethylhept-2-enoyl)-L-isoleucine
  • N-(2,6-Dimethylhept-2-enoyl)-L-phenylalanine

Uniqueness

N-(2,6-Dimethylhept-2-enoyl)-L-leucine is unique due to its specific combination of the dimethylheptenoyl group and the leucine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

663923-54-4

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

(2S)-2-(2,6-dimethylhept-2-enoylamino)-4-methylpentanoic acid

InChI

InChI=1S/C15H27NO3/c1-10(2)7-6-8-12(5)14(17)16-13(15(18)19)9-11(3)4/h8,10-11,13H,6-7,9H2,1-5H3,(H,16,17)(H,18,19)/t13-/m0/s1

InChI Key

CPYPNCAUCYDFEL-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)CCC=C(C)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC(C)CCC=C(C)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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